POVPC

Catalog No.
S656557
CAS No.
121324-31-0
M.F
C29H56NO9P
M. Wt
593.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POVPC

CAS Number

121324-31-0

Product Name

POVPC

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C29H56NO9P

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1

InChI Key

RKIDALSACBQVTN-HHHXNRCGSA-N

SMILES

Array

Synonyms

(7R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt; (R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O

The exact mass of the compound Povpc is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Supplementary Records. It belongs to the ontological category of 1,2-diacyl-sn-glycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Oxidized glycerophospholipids [GP20] -> Oxidized glycerophosphocholines [GP2001]. However, this does not mean our product can be used or applied in the same or a similar way.

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a structurally defined, truncated oxidized phospholipid (oxPL) generated by the oxidative cleavage of the sn-2 arachidonoyl chain of its precursor, PAPC. As a prominent bioactive component of minimally modified low-density lipoprotein (MM-LDL), POVPC is found in atherosclerotic lesions and serves as a key signaling molecule in inflammatory processes. [1] Its distinct structure, featuring a reactive aldehyde group on the truncated sn-2 chain, allows it to modulate leukocyte-endothelial interactions and other cellular responses, making it a critical tool for research in atherosclerosis, sterile inflammation, and vascular biology. [2]

Procuring POVPC as a pure, single molecular species is critical for experimental validity, as common substitutes are not functionally equivalent. Crude oxidized PAPC (oxPAPC) mixtures, often generated in-house, contain dozens of uncharacterized species with varying and often opposing activities, leading to significant experimental irreproducibility. [1] Furthermore, substitution with even the closest structural analog, 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), is invalid for most applications. The single functional group change—an aldehyde in POVPC versus a carboxylic acid in PGPC—results in dramatically different, and in some cases diametrically opposed, effects on endothelial cell activation and inflammatory signaling pathways. [2] This makes defined, high-purity POVPC essential for any study requiring mechanistic clarity and reproducible outcomes.

Ensuring Experimental Reproducibility: A Defined Molecular Standard vs. Crude Mixtures

A primary procurement driver for POVPC is the guarantee of a single, defined molecular entity. In contrast, crude oxidized LDL or oxidized PAPC preparations are notoriously heterogeneous, containing a complex and variable mixture of dozens of lipid species. [1] This compositional ambiguity is a major source of inter-laboratory variability and confounds data interpretation, making the use of a high-purity standard like POVPC essential for reproducible research. [2]

Evidence DimensionCompound Purity and Compositional Complexity
Target Compound DataSingle molecular species, typically >98% purity
Comparator Or BaselineCrude Oxidized PAPC (oxPAPC): Undefined, complex mixture of dozens of oxidized species with varying chain lengths and functional groups. [<a href="https://www.ahajournals.org/doi/full/10.1161/01.atv.20.10.e65" target="_blank">1</a>]
Quantified DifferenceDefined and reproducible molecular composition vs. highly variable and non-standardized mixture
ConditionsStandard in vitro cell-based assays and in vivo models of inflammation or atherosclerosis.

Using a defined compound like POVPC eliminates a critical source of experimental variability, ensuring that observed biological effects are attributable to a known molecule and that results are comparable across studies.

Opposing Effects on Endothelial Cell Adhesion Molecule Expression vs. PGPC

Direct comparative studies demonstrate that POVPC and its close analog PGPC exert qualitatively different and opposing effects on endothelial cells. While PGPC induces the expression of the neutrophil adhesion molecule E-selectin, POVPC strongly inhibits lipopolysaccharide (LPS)-mediated induction of E-selectin protein and mRNA. [1] This highlights their non-interchangeability and the necessity of selecting the correct molecule to probe specific inflammatory pathways.

Evidence DimensionRegulation of LPS-Induced E-Selectin Expression in Endothelial Cells
Target Compound DataStrongly inhibits expression
Comparator Or BaselinePGPC: Induces expression
Quantified DifferenceQualitatively opposite biological outcomes (inhibition vs. induction)
ConditionsHuman endothelial cell culture stimulated with lipopolysaccharide (LPS).

Substituting PGPC for POVPC would lead to fundamentally incorrect conclusions in studies of neutrophil-endothelial interactions, making the procurement of the specific compound critical for valid results.

Higher Potency in Inducing Apoptosis in Vascular Smooth Muscle Cells Compared to PGPC

In head-to-head comparisons using vascular smooth muscle cells (VSMCs), POVPC is a more potent inducer of apoptosis than PGPC. [1] Under identical low-serum conditions, POVPC consistently triggers a stronger apoptotic response, including more pronounced DNA fragmentation and phosphatidylserine externalization. This differential potency is a key selection criterion for studies focused on the regulation of VSMC viability in vascular pathologies.

Evidence DimensionInduction of Apoptosis in Vascular Smooth Muscle Cells
Target Compound DataMore potent inducer of apoptosis
Comparator Or BaselinePGPC: Less potent inducer of apoptosis
Quantified DifferenceDemonstrably higher pro-apoptotic activity under identical low-serum conditions (P < 0.001 for cytotoxicity comparison in one study). [<a href="https://doi.org/10.1016/j.bbalip.2006.06.011" target="_blank">1</a>]
ConditionsRat aortic smooth muscle cells (A7r5 line) or primary VSMCs cultured in low serum (0.1% FCS).

For researchers modeling atherosclerosis or vascular injury where VSMC apoptosis is a key event, POVPC provides a more robust and reliable stimulus than PGPC, justifying its specific selection.

Unique Bioactivity Dependent on Chemically Reducible sn-2 Aldehyde Group

The bioactivity of POVPC is critically dependent on the chemical reactivity of its sn-2 aldehyde group, a feature not present in PGPC. Treatment with the reducing agent sodium borohydride (NaBH4), which converts the aldehyde to an alcohol, completely abolishes the ability of POVPC to induce monocyte binding to endothelial cells. [1] In contrast, the activity of PGPC, which has a carboxyl group, is entirely unaffected by NaBH4 treatment. This provides definitive evidence that the aldehyde moiety is the key functional group for POVPC's specific activities.

Evidence DimensionEffect of Sodium Borohydride (NaBH4) Reduction on Bioactivity
Target Compound DataActivity completely abolished
Comparator Or BaselinePGPC: Activity unaltered
Quantified DifferenceAbsolute dependence on the aldehyde functional group for POVPC's activity, versus independence for PGPC
ConditionsMonocyte binding assay following pre-treatment of the phospholipid with NaBH4.

This justifies the procurement of POVPC for any mechanistic study targeting aldehyde-specific signaling, protein adduction, or pathways where this specific chemical reactivity is paramount.

Mechanistic Studies of Aldehyde-Specific Signaling in Vascular Biology

For research aiming to dissect signaling pathways specifically triggered by reactive aldehyde-containing lipids. The defined structure of POVPC and the confirmed dependence of its activity on the aldehyde group allow for unambiguous investigation of downstream effects, such as the inhibition of LPS-induced E-selectin, which are not recapitulated by carboxyl-containing analogs like PGPC. [1]

High-Reproducibility Models of Sterile Inflammation and Atherosclerosis

When developing and executing in vitro or in vivo models that require a consistent, quantifiable inflammatory stimulus. Using high-purity POVPC instead of ill-defined oxidized LDL or oxPAPC mixtures eliminates batch-to-batch variability, ensuring that results are robust, reproducible, and directly attributable to a known molecular agonist. [2]

Inducing and Studying VSMC Apoptosis in Atherosclerosis Models

In studies focusing on vascular remodeling and plaque stability where the apoptosis of vascular smooth muscle cells (VSMCs) is a critical endpoint. Due to its higher potency compared to PGPC, POVPC serves as the more effective and reliable tool for inducing a consistent apoptotic response in VSMCs. [3]

Probing Specific Leukocyte-Endothelial Adhesion Pathways

For investigations into the differential regulation of leukocyte trafficking. POVPC is the correct choice for studying the specific induction of monocyte binding while inhibiting neutrophil-related adhesion molecules, a distinct biological profile that contrasts sharply with analogs like PGPC that promote both. [1]

XLogP3

5.9

Hydrogen Bond Acceptor Count

9

Exact Mass

593.36926936 Da

Monoisotopic Mass

593.36926936 Da

Heavy Atom Count

40

Appearance

Assay:≥98%A solution in ethanol

Use Classification

Lipids -> Glycerophospholipids [GP] -> Oxidized glycerophospholipids [GP20] -> Oxidized glycerophosphocholines [GP2001]

Dates

Last modified: 08-15-2023

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